(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide
Overview
Description
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Mechanism of Action
Target of Action
The primary targets of (2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide are bacterial cells. The compound has been shown to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its targets through a membrane-lysis mechanism . The cationic–hydrophobic balance, molecular structure, and distribution of cationic and hydrophobic moieties of these polymers are known to have a major effect on the antimicrobial activity .
Biochemical Pathways
The compound affects the integrity of the bacterial cell membrane, leading to cell lysis and death
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, such as its cationic–hydrophobic balance .
Result of Action
The compound’s action results in the disruption of the bacterial cell membrane, leading to cell death . This makes it an effective bactericidal agent against both Gram-positive and Gram-negative bacteria .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the compound has been shown to exhibit pH-responsive behavior, with different interactions between the compound and the aqueous solution at different pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable precursor under controlled conditions. One common method is the reaction of 2-(dimethylamino)ethylamine with an appropriate acyl chloride or ester, followed by purification steps to isolate the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, is common in industrial production to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino and dimethylamino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized or reduced amine derivatives, as well as substituted compounds with various functional groups.
Scientific Research Applications
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development and its potential pharmacological effects.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A related compound with similar dimethylamino functionality, used in polymer synthesis and drug delivery applications.
N,N-dimethylaminoethyl acrylate: Another similar compound used in the production of polymers and as a reagent in organic synthesis.
Uniqueness
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide is unique due to its specific combination of amino and dimethylamino groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O/c1-8(2)7-9(11)10(14)12-5-6-13(3)4/h8-9H,5-7,11H2,1-4H3,(H,12,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSCNBCNOVUIY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCN(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCN(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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